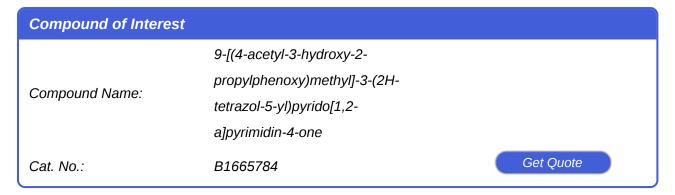


## Pranlukast's Mechanism of Action in Bronchial Asthma: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and cellular mechanisms through which pranlukast, a selective cysteinyl leukotriene receptor antagonist, exerts its therapeutic effects in the management of bronchial asthma.

# Introduction: The Role of Leukotrienes in Asthma Pathophysiology

Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. A key family of inflammatory mediators implicated in asthma's pathogenesis is the cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). Produced by various inflammatory cells such as mast cells, eosinophils, and basophils, CysLTs are potent constrictors of airway smooth muscle. They also promote mucus secretion, increase vascular permeability leading to airway edema, and act as chemoattractants for eosinophils, thereby perpetuating the inflammatory cascade.

Pranlukast is an orally active, potent, and selective antagonist of the type 1 cysteinyl leukotriene receptor (CysLT1R), the primary receptor for LTD<sub>4</sub>. By blocking the binding of



CysLTs to this receptor, pranlukast effectively mitigates their pro-inflammatory and bronchoconstrictive effects.

### Core Mechanism of Action: CysLT1 Receptor Antagonism

The principal mechanism of pranlukast is its competitive and selective antagonism of the CysLT1 receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand LTD4, primarily couples to the Gq/11 class of G proteins.

This Gq/11 activation initiates a critical signaling cascade:

- Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.
- Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).
- Physiological Response: The resulting sharp increase in cytosolic Ca<sup>2+</sup> in airway smooth muscle cells
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